The first enantioselective synthesis of (3R,4S)-3-fluoropiperidin-4-ol hydrochloride and its enantiomer utilizes an organocatalytic fluorination strategy. This method, developed by MacMillan, employs a modified cinchona alkaloid catalyst to achieve high enantioselectivity. Interestingly, research has shown that commercially available primary amines, such as α-methylbenzylamine, can replace the specialized catalyst while maintaining similar enantioselectivity levels.
(3R,4S)-3-Fluoropiperidin-4-ol hydrochloride is mainly used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications. Its incorporation into drug candidates can modulate their physicochemical properties, improve their binding affinity and selectivity for target proteins, and enhance their pharmacokinetic profiles. Specific examples of its use in developing drugs for particular diseases are not mentioned in the abstracts.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6